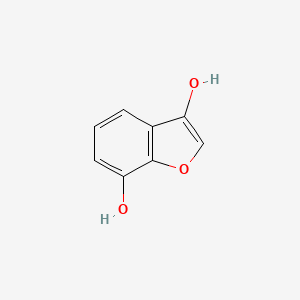

3,7-Benzofurandiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,7-Benzofurandiol is a compound belonging to the benzofuran family, which is characterized by a benzene ring fused to a furan ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,7-Benzofurandiol can be synthesized through various methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require specific catalysts and conditions to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process .

Analyse Des Réactions Chimiques

Synthetic Routes for Benzofuran Derivatives

The synthesis of benzofuranols often involves multi-step sequences starting from phenolic precursors. For example, 2,3-dihydro-2,2-dimethyl-7-benzofuranol (a related metabolite) is synthesized via:

-

Alkylation : Reaction of 2-hydroxyacetophenone with methallyl halide in aqueous alkali to form 2-acetylphenyl methallyl ether .

-

Cyclization : Acid-catalyzed rearrangement (e.g., using MgCl₂ or FeCl₃) at 190–200°C to yield 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran .

-

Oxidation : Treatment with peracetic acid in chloroform converts the acetyl group to an acetoxy group .

-

Hydrolysis : Alkaline hydrolysis of the acetoxy derivative produces the final benzofuranol .

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | Methallyl halide, NaOH | 2-Acetylphenyl methallyl ether | ~85% |

| 2 | MgCl₂, 190°C | 2,3-Dihydro-2,2-dimethyl-7-acetylbenzofuran | ~60% |

| 3 | Peracetic acid, CHCl₃ | 2,3-Dihydro-2,2-dimethyl-7-acetoxybenzofuran | ~87% |

| 4 | Aqueous NaOH | 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | ~90% |

Oxidation and Functionalization

Benzofuran derivatives undergo regioselective oxidation and coupling reactions:

-

Acid-Catalyzed Transacetalization : 6-Acetoxy-β-pyrones react with phenols to form 2-benzofuranyl-3-hydroxyacetones via Fries-type O→C rearrangements .

-

Peracid Oxidation : Acetyl groups on benzofurans are oxidized to acetoxy groups using peracetic acid, enabling further hydrolysis to phenolic derivatives .

Mechanistic Insights

-

Rearrangement Pathways : Acid catalysts (e.g., H₃PO₄) promote Claisen-like rearrangements in methallyl ethers, forming cyclized benzofuran cores .

-

Aromatization : Intermediate dihydropyrano-benzofurans (e.g., 4y , 4z ) undergo acid-induced ring-opening to yield aromatic benzofurans .

Analytical Characterization

Key techniques for verifying benzofuran derivatives include:

-

NMR Spectroscopy : Confirms regioisomerism and substitution patterns (e.g., distinguishing 7-substituted benzofurans) .

-

X-Ray Crystallography : Validates structures of intermediates like 4a in transacetalization reactions .

Challenges and Gaps

No direct data exists for "3,7-Benzofurandiol," potentially due to:

-

Nomenclature Ambiguity : The numbering or substituent positions may differ from established derivatives.

-

Synthetic Complexity : Dihydroxy substitution on benzofuran may require orthogonal protection/deprotection strategies not detailed in current literature.

Applications De Recherche Scientifique

Pharmacological Applications

1. Antioxidant Activity

Research indicates that 3,7-benzofurandiol possesses significant antioxidant properties. Studies have shown that it can scavenge free radicals effectively, which may contribute to its potential therapeutic uses in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects

In vitro studies suggest that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property makes it a candidate for developing treatments for inflammatory diseases .

3. Neuroprotective Properties

The compound has been investigated for its neuroprotective effects in models of neurodegeneration. It appears to mitigate neuronal damage and improve cognitive function in preclinical studies, suggesting potential applications in treating conditions like Alzheimer's disease .

Agricultural Applications

1. Pesticide Development

this compound derivatives are being explored as potential pesticides. Its structure allows for modifications that enhance efficacy against pests while minimizing environmental impact. Research has indicated that certain derivatives demonstrate effective insecticidal properties without significant toxicity to non-target organisms .

2. Soil Health Improvement

Studies have suggested that compounds related to this compound can improve soil health by promoting beneficial microbial activity. This application is crucial for sustainable agricultural practices aimed at enhancing crop yields without relying heavily on synthetic fertilizers .

Materials Science Applications

1. UV Protection in Polymers

Recent research has demonstrated the potential of this compound in developing UV-shielding films. These films can protect materials from UV degradation, thereby extending their lifespan and maintaining their integrity under sunlight exposure .

2. Biodegradable Polymers

The compound's compatibility with various polymer matrices makes it a promising candidate for creating biodegradable materials. This application aligns with global efforts to reduce plastic pollution by developing eco-friendly alternatives .

Case Study 1: Antioxidant Properties

A study published in a peer-reviewed journal evaluated the antioxidant capacity of this compound using various assays (DPPH and ABTS). The results indicated a strong correlation between concentration and antioxidant activity, highlighting its potential as a natural preservative in food products.

Case Study 2: Pesticidal Efficacy

Field trials conducted on crops treated with modified derivatives of this compound showed a significant reduction in pest populations compared to untreated controls. The results support the compound's application in integrated pest management strategies.

Summary Table of Applications

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Pharmacology | Antioxidant agent | Effective free radical scavenger |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Neuroprotective | Mitigates neuronal damage | |

| Agriculture | Pesticide development | Effective against pests with low toxicity |

| Soil health improvement | Promotes beneficial microbial activity | |

| Materials Science | UV protection | Develops UV-shielding films |

| Biodegradable polymers | Compatible with various polymer matrices |

Mécanisme D'action

The mechanism of action of 3,7-Benzofurandiol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anticancer activity is linked to its ability to induce apoptosis and inhibit cell proliferation .

Comparaison Avec Des Composés Similaires

3,7-Benzofurandiol can be compared with other benzofuran derivatives, such as:

Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.

Angelicin: A benzofuran compound with phototoxic properties used in the treatment of skin diseases.

Bergapten: A naturally occurring benzofuran derivative with potential anticancer activity.

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity compared to other benzofuran derivatives .

Propriétés

Numéro CAS |

187481-33-0 |

|---|---|

Formule moléculaire |

C8H6O3 |

Poids moléculaire |

150.133 |

Nom IUPAC |

1-benzofuran-3,7-diol |

InChI |

InChI=1S/C8H6O3/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-4,9-10H |

Clé InChI |

MGKXFRSMTQMJDI-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)O)OC=C2O |

Synonymes |

3,7-Benzofurandiol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.